molecular formula C7H4BrFN2S B1379342 6-Bromo-5-fluorobenzo[d]thiazol-2-amine CAS No. 1022151-32-1

6-Bromo-5-fluorobenzo[d]thiazol-2-amine

Cat. No.: B1379342
CAS No.: 1022151-32-1
M. Wt: 247.09 g/mol
InChI Key: RTANGTWGWAJMPC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 6-Bromo-5-fluorobenzo[d]thiazol-2-amine is C7H4BrFN2S . The InChI code is 1S/C7H4BrFN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H, (H2,10,11) .

Scientific Research Applications

Salt and Co-crystal Formation

Research has shown that 6-Bromo-5-fluorobenzo[d]thiazol-2-amine plays a crucial role in forming salts and co-crystals with carboxylic acid derivatives. Studies involving the interaction between this compound and various carboxylic acids, such as p-nitrobenzoic acid and fumaric acid, have led to a better understanding of its binding properties. These interactions have been characterized through techniques like X-ray diffraction analysis and infrared spectroscopy, highlighting the compound's utility in supramolecular chemistry (Jin et al., 2012).

Organic Acid-Base Adducts

Another study detailed the preparation of organic acid-base adducts using this compound and different organic acids. This research further emphasized the compound's ability to form stable structures through hydrogen bonding and other non-covalent interactions, showcasing its potential in the development of new material sciences (Jin et al., 2014).

Anticancer Activity

Isoxazole derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One compound in particular showed promising results by inducing G2/M cell cycle arrest and apoptosis in colon cancer cells, highlighting the compound's potential as a therapeutic agent (Kumbhare et al., 2014).

Corrosion Inhibition

The compound has also been studied in the context of corrosion inhibition. Quantum chemical and molecular dynamics simulations have been performed to predict the corrosion inhibition performance of thiazole and thiadiazole derivatives on iron surfaces. These studies suggest that this compound derivatives could serve as effective corrosion inhibitors, highlighting their significance in industrial applications (Kaya et al., 2016).

Spectroscopic Characterization

A detailed spectroscopic and crystallographic study of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, a related compound, has been conducted. This research offers insights into the compound's molecular structure and interactions, which could inform further studies on this compound and its derivatives (Al-Harthy et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Properties

IUPAC Name

6-bromo-5-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2S/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTANGTWGWAJMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-3-fluoro-aniline (3.68 g, 19.37 mmol) in glacial AcOH (40 mL) was added ammonium thiocyanate (2.95 g, 38.74 mmol). When the reaction mixture was almost clear, it was placed in a cold water bath and a solution of bromine (3.1 g, 19.37 mmol) in glacial AcOH (10 mL) was added dropwise over a 10 min period. The reaction mixture was stirred at room temperature for 1 h, then it was concentrated in vacuo. The residue was partitioned between 1 N aqueous KOH and ethyl acetate. The aqueous layer was further extracted with ethyl acetate, and the combined organic layers were adsorbed on silica gel. Purification by flash chromatography on silica gel using a gradient of 0-70% ethyl acetate/hexane afforded 2.73 g of 6-bromo-5-fluoro-benzothiazol-2-ylamine as a light yellow solid (57% yield): 1H NMR (DMSO-d6) δ 7.29 (d, 1H), 7.78 (broad s, 2H), 7.99 (d, 1H); MS (m/z) 247, 249 [M+H+]+.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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